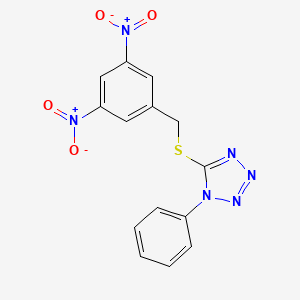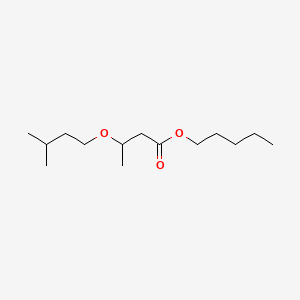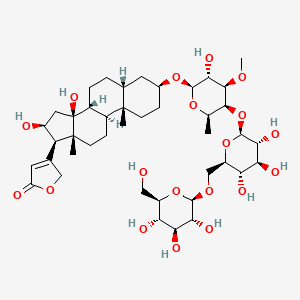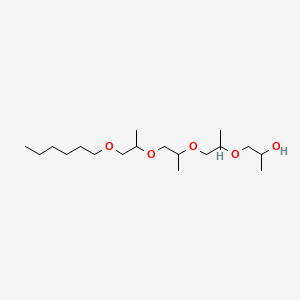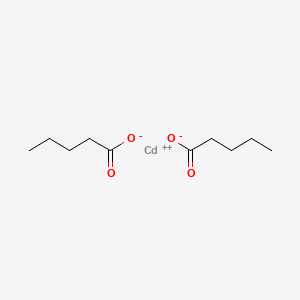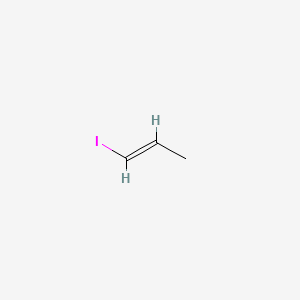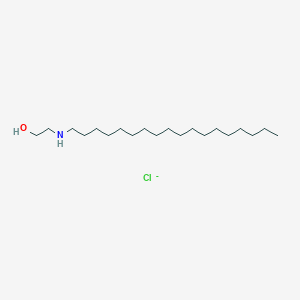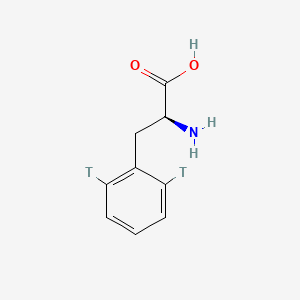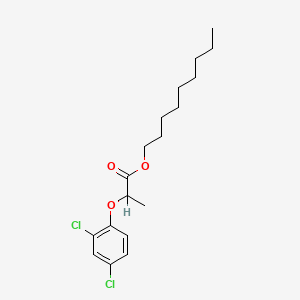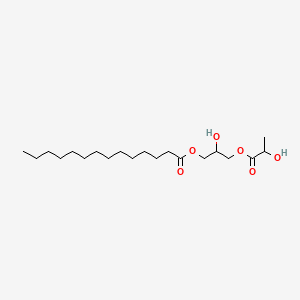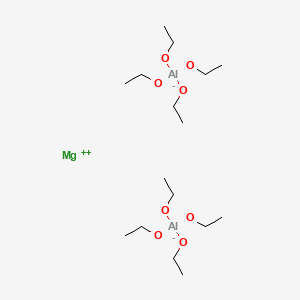
Magnesium bis(tetraethoxyaluminate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bis(tetraethoxyaluminate) is an organometallic compound with the molecular formula C8H20AlMgO4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium bis(tetraethoxyaluminate) can be synthesized through a reaction between magnesium and tetraethoxyaluminum. The reaction typically involves the use of anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
[ \text{Mg} + 2 \text{Al(OC}_2\text{H}_5\text{)}_3 \rightarrow \text{Mg[Al(OC}_2\text{H}_5\text{)}_4]_2 ]
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid any moisture or oxygen interference .
Industrial Production Methods
Industrial production of magnesium bis(tetraethoxyaluminate) involves large-scale synthesis using high-purity raw materials and controlled reaction conditions. The process includes the purification of the final product to ensure its suitability for various applications. The use of advanced techniques such as distillation and crystallization helps in obtaining a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium bis(tetraethoxyaluminate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and aluminum oxide.
Reduction: It can be reduced using strong reducing agents to yield magnesium and aluminum metals.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of magnesium bis(tetraethoxyaluminate) include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from the reactions of magnesium bis(tetraethoxyaluminate) include:
- Magnesium oxide (MgO)
- Aluminum oxide (Al2O3)
- Substituted aluminum compounds depending on the nucleophile used .
Applications De Recherche Scientifique
Magnesium bis(tetraethoxyaluminate) has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in organic synthesis and polymerization reactions.
- Biology : Investigated for its potential use in drug delivery systems and as a biomaterial.
- Medicine : Explored for its potential in developing new pharmaceuticals and therapeutic agents.
- Industry : Utilized in the production of advanced materials, coatings, and as a precursor for other organometallic compounds .
Mécanisme D'action
The mechanism by which magnesium bis(tetraethoxyaluminate) exerts its effects involves the interaction of the magnesium and aluminum centers with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic reactions. The ethoxy groups can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to magnesium bis(tetraethoxyaluminate) include:
- Magnesium bis(glycinate)
- Magnesium bis(acetylacetonate)
- Magnesium bis(phenoxide) .
Uniqueness
Magnesium bis(tetraethoxyaluminate) is unique due to its specific combination of magnesium and aluminum centers, along with the ethoxy groups. This unique structure imparts distinct chemical properties, such as high reactivity and selectivity in catalytic reactions, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
32982-66-4 |
|---|---|
Formule moléculaire |
C16H40Al2MgO8 |
Poids moléculaire |
438.75 g/mol |
Nom IUPAC |
magnesium;tetraethoxyalumanuide |
InChI |
InChI=1S/8C2H5O.2Al.Mg/c8*1-2-3;;;/h8*2H2,1H3;;;/q8*-1;2*+3;+2 |
Clé InChI |
RBJUOTMGIYMRKO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Al-](OCC)(OCC)OCC.CCO[Al-](OCC)(OCC)OCC.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


